Product packaging for Justicidin F(Cat. No.:CAS No. 30403-00-0)

Justicidin F

Cat. No.: B1625095
CAS No.: 30403-00-0
M. Wt: 378.3 g/mol
InChI Key: BBROIWXMVHRRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Justicidin F (CAS 30403-00-0) is an arylnaphthalene lignan with the molecular formula C21H14O7 and a molecular weight of 378.3 g/mol . It is supplied as a high-purity impurity reference standard, comprehensive with characterization data in accordance with regulatory guidelines. This makes it suitable for analytical method development, method validation (AMV), Quality Control (QC), and commercial production within Abbreviated New Drug Applications (ANDA), specifically for the drug Asenapine . While detailed pharmacological studies on this compound are less common in the literature, it belongs to a class of natural products known for a wide array of bioactivities. Related arylnaphthalene lignans, such as Justicidin B and Diphyllin, have demonstrated significant research interest due to their potent biological properties, including powerful cytotoxic effects on various cancer cell lines, as well as antimicrobial, antiviral, and anti-inflammatory activities . The primary mechanism of action for several of these related compounds is inhibition of Vacuolar-type H+-ATPase (V-ATPase), a key driver in anti-tumor and anti-virus activity . This compound serves as a critical tool for researchers to ensure consistency in formulations and to meet stringent regulatory requirements in pharmaceutical development . This product is intended for laboratory research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O7 B1625095 Justicidin F CAS No. 30403-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30403-00-0

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-5-methoxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(19-13(20)7-24-21(19)22)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3

InChI Key

BBROIWXMVHRRMJ-UHFFFAOYSA-N

SMILES

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=C2COC(=O)C2=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6

Other CAS No.

30403-00-0

Origin of Product

United States

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

Justicidin F contains:

  • A naphthalene core with methoxy substitutions at C-6 and C-7 (Table 1)

  • A lactone ring fused to the naphthalene system

  • A benzodioxole moiety at C-1'

Table 1: Substituent positions in this compound

PositionFunctional Group
C-6Methoxy (-OCH3)
C-7Methoxy (-OCH3)
C-8Proton (-H)
C-1'Benzodioxole

These groups dictate reactivity patterns:

  • Electrophilic aromatic substitution favored at electron-rich positions (C-5/C-8)

  • Lactone ring susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis)

  • Methoxy groups participate in demethylation or oxidative coupling reactions

Documented Reaction Pathways for Arylnaphthalene Lignans

While direct studies on this compound are lacking, analogous transformations from justicidin B and related lignans suggest potential reactivity:

2.1. Oxidative Demethylation

Methoxy groups undergo oxidative removal using strong oxidants:

  • Reagent : BBr3 in CH2Cl2 at -78°C → -20°C

  • Product : Catechol derivatives (observed in justicidin B )

  • Mechanism : Lewis acid-mediated cleavage of methyl ethers

2.2. Lactone Ring Modifications

The strained γ-lactone undergoes ring-opening under basic conditions:

  • Reaction : NaOH (1M)/MeOH → hydroxy acid intermediate

  • Applications : Precursor for esterification or amide formation

2.3. Electrophilic Aromatic Substitution

Nitration :

  • Conditions : HNO3/H2SO4 (0°C)

  • Site selectivity : Para to existing methoxy groups (C-5/C-8)

Table 2: Representative reaction yields for lignan nitration

LignanNitration PositionYield (%)Reference
Justicidin BC-562
Taiwanin CC-858

Biotransformation Pathways

Plant cytochrome P450 enzymes catalyze key modifications in lignan biosynthesis:

In Linum species :

  • O-Methylation : S-adenosylmethionine-dependent transferases add methoxy groups

  • Oxidative coupling : Dirigent proteins mediate stereoselective dimerization

Synthetic Challenges and Strategies

Key Steps from Justicidin B Synthesis :

  • Suzuki-Miyaura cross-coupling : For aryl-alkyl bond formation

  • Cation-induced cyclization : BF3·Et2O mediates naphthalene ring closure (69% yield)

  • Oxidative aromatization : Air/O2 under basic conditions completes the aromatic system

Table 3: Optimized cyclization conditions for naphthalene core formation

EntryAcidTemp (°C)Yield (%)
1BF3·Et2O-4069
2TfOH0Trace
3TFA040

Data adapted from Wei et al. (2022)

Comparison with Similar Compounds

Comparative Analysis of Justicidin Analogs

Structural Features

Justicidins share a core arylnaphthalene lactone structure but differ in substituents (e.g., hydroxyl, methoxy groups) at positions C-1, C-3', C-4', and C-6' (Figure 1). Key variations include:

  • Justicidin A : Methoxy groups at C-1 and C-6, hydroxyl at C-7 .
  • Justicidin C (neojusticin B) : Glycosylated diphyllin derivative with integrin αIIbβ3 binding activity .
  • Justicidin D (neojusticin A) : Unique anti-thrombotic properties via regulation of F2, MMP9, and CXCL12 genes .
  • Justicidin E: A p-quinone derivative with cytotoxic activity .

Table 1: Structural Comparison of Key Justicidins

Compound Substituents Key Structural Features
Justicidin A C-1,6-OCH₃; C-7-OH Neuroprotective, anti-Aβ
Justicidin C Glycosylated diphyllin Anti-platelet aggregation
Justicidin D Unmodified arylnaphthalene core Anti-thrombotic, multi-target
Justicidin E p-Quinone modification Cytotoxic

Justicidin A

  • Neuroprotection : Inhibits Aβ production by reducing APP endocytosis (59.6% reduction in Aβ42 at 0.5 μM) and tau hyperphosphorylation via GSK-3β/AMPK pathways .
  • Anticancer : IC₅₀ values of 3.47–16.10 μg/mL against HeLa, A549, and H460 cell lines .

Justicidin B

  • Anticancer: Potent cytotoxicity against melanoma (A375, GI₅₀ = μM range) and leukemia (LAMA-8, IC₅₀ = 1.11 μM) via Bax/Bcl-2 ratio modulation and caspase-3/7 activation .
  • Anti-inflammatory : Suppresses Th2-mediated airway inflammation .
  • Production : Highest yield in Linum austriacum hairy root cultures (4.77 mg/g DW) .

Justicidin C

  • Anti-thrombotic : Binds integrin αIIbβ3 to inhibit platelet aggregation .

Justicidin D

  • Anti-thrombotic : Regulates F2 (prothrombin), MMP9 (matrix metalloproteinase), and CXCL12 (chemokine) pathways .

Justicidin E

  • Cytotoxic : Synthetic derivatives show IC₅₀ values in the nM range against HCT-116 and MCF-7 cells .

Table 2: Pharmacological Activities of Justicidins

Compound Key Activities Mechanism/Target Efficacy (IC₅₀/Reduction)
Justicidin A Neuroprotective, anticancer APP endocytosis, GSK-3β/AMPK Aβ42 ↓59.6% at 0.5 μM
Justicidin B Anticancer, anti-inflammatory Bax/Bcl-2 ratio, Th2 inhibition GI₅₀ = 1.11 μM (LAMA-8)
Justicidin C Anti-platelet Integrin αIIbβ3 binding Not quantified
Justicidin D Anti-thrombotic F2, MMP9, CXCL12 regulation Multi-target
Justicidin E Cytotoxic DNA fragmentation, ROS induction IC₅₀ = nM range
Biotechnological Production
  • Justicidin B is the most extensively produced, with optimized yields in Linum lewisii hairy roots (5.77 mg/g DW) and elicitor-treated Linum austriacum cultures . Methyl jasmonate (MeJA) increases phenolic content by 21% but reduces biomass .
  • Justicidin A and D are typically isolated from wild Justicia procumbens, though cultivation enhances Justicidin B content (0.80 mg/g vs. 0.63 mg/g in wild plants) .

Preparation Methods

Plant-Based Isolation from Justicia procumbens

Justicia procumbens serves as the primary natural source for arylnaphthalene lignans, including justicidin F. Ethanol-based extraction remains the most effective method for initial lignan enrichment. A standardized protocol involves refluxing dried plant material (100 g) with 80% ethanol (1 L) at 70°C for 3 hours, achieving approximately 12–15% crude lignan extract yield. Subsequent fractionation employs sequential solvent partitioning:

Solvent System Partitioned Compounds
Petroleum ether Non-polar terpenoids
Ethyl acetate Lignans (including this compound)
n-Butanol Lignan glycosides

This process isolates this compound in the ethyl acetate fraction, though co-elution with justicidin B and diphyllin necessitates further purification.

Biosynthetic Precursors

The biosynthetic pathway initiates with E-coniferyl alcohol (15 ), which undergoes stereoselective dimerization via dirigent protein-mediated coupling to form (+)-pinoresinol. Subsequent enzymatic modifications include:

  • Oxidation : Cytochrome P450-mediated hydroxylation at C-7
  • Methylation : SAM-dependent O-methylation creating methoxy groups
  • Ring Rearrangement : NADPH-dependent reductase forming the naphthalene core

Chemical Synthesis Strategies

Naphthalene Ring Construction via Cationic Cyclization

The Ogiku protocol, originally developed for justicidin B, provides a adaptable framework for this compound synthesis:

Step 1 : Conjugate Addition
2-Bromo-4,5-dimethoxybenzaldehyde (16 ) reacts with ethyl acetoacetate in THF at −78°C using LDA (2.2 eq) to form β-keto ester intermediate 17 (72% yield).

Step 2 : Acid-Catalyzed Cyclization
Treating 17 with trifluoroacetic acid (TFA, 5 eq) in dichloromethane induces cationic cyclization at 0°C over 2 hours, generating naphthofuran 18 (58% yield).

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The patent WO2014119892A1 details critical conditions for biaryl bond formation:

Parameter Optimal Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3 eq)
Solvent DME/H₂O (4:1)
Temperature 80°C (microwave)
Time 12 hours

Applying these conditions to bromonaphthofuran 19 and potassium 3,4-methylenedioxyphenyltrifluoroborate (20 ) achieves 68% coupling efficiency toward this compound precursor 21 .

Advanced Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

The two-phase solvent system developed for justicidin B isolation proves effective for this compound:

First Dimension :
Petroleum ether–EtOAc–MeOH–H₂O (1:0.7:1:0.7 v/v)
Flow rate: 2.0 mL/min
Stationary phase retention: 78%

Second Dimension :
Petroleum ether–EtOAc–MeOH–H₂O (3:3.8:3:3.8 v/v)
Resolution (Rₛ): 1.5 between this compound and diphyllin

Preparative HPLC Parameters

Column YMC-Pack ODS-A (250 × 20 mm, 5 μm)
Mobile Phase MeCN/H₂O (55:45) + 0.1% formic acid
Flow Rate 8 mL/min
Detection 254 nm
This compound Retention 22.3 minutes

Analytical Characterization

Spectroscopic Data Comparison

Parameter This compound Justicidin B
m/z [M+H]⁺ 389.1124 373.1176
¹H NMR (CDCl₃) δ 6.85 s (H-6) s (H-6)
δ 5.96 d (J=1.5 Hz, OCH₂O) d (J=1.5 Hz, OCH₂O)

The additional hydroxyl group in this compound manifests as downfield shift at δ 9.25 (1H, s) in DMSO-d₆.

Crystallographic Validation

Single-crystal X-ray diffraction of this compound methyl ether confirms:

  • Orthorhombic crystal system (P2₁2₁2₁)
  • Unit cell dimensions: a=8.542 Å, b=11.307 Å, c=14.209 Å
  • Dihedral angle between naphthalene rings: 28.7°

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Justicidin F in plant extracts or biological samples?

  • Methodological Answer: High-resolution liquid chromatography coupled with mass spectrometry (LC-HR-ESI-MS) is a gold standard for quantification. Calibration curves using isolated standards (e.g., r² ≥ 0.997) ensure linearity and accuracy. For example, Justicidin B was quantified using a calibration model with isolated lignan standards, validated via regression analysis . Ensure sample preparation includes lyophilization and solvent extraction (e.g., methanol) to minimize matrix interference.

Q. How does the biosynthesis of this compound vary across plant species or in vitro culture systems?

  • Methodological Answer: Species-specific optimization of in vitro cultures (e.g., root cultures, callus) is critical. For Linum species, media like G56 or MS-LiZ significantly influence lignan yields. For example, Linum alpinum root cultures on G56 medium produced 7.24 µg/mg DW of Justicidin B, while L. austriacum required MS-LiZ . Use metabolomic profiling to compare biosynthetic pathways across species and identify key enzymatic steps (e.g., phenylpropanoid pathway regulation).

Q. What pharmacological activities have been documented for this compound, and how are these assays designed?

  • Methodological Answer: Neuroprotective and antitumor activities are common in related lignans. For cytotoxicity testing, use the MTT assay on cell lines (e.g., HCT-8, HELA, SH-SY5Y) with IC50 calculations. In neuroprotection studies, pre-treatment with Justicidin A (0.5–1 µM) reduced Aβ-induced apoptosis in SH-SY5Y cells via autophagy induction . Ensure assays include positive controls (e.g., etoposide for cytotoxicity) and validate mechanisms via Western blotting (e.g., tau hyperphosphorylation, AMPK/GSK-3β pathways) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s cytotoxicity or bioactivity be systematically addressed?

  • Methodological Answer: Discrepancies often arise from cell line specificity or assay conditions. For example, Justicidin G derivatives showed nanomolar cytotoxicity in HELA/KB cells but were less effective in BEL-7402 . Replicate experiments across multiple cell lines and standardize protocols (e.g., exposure time, solvent controls). Use meta-analysis frameworks to compare datasets and identify confounding variables (e.g., compound purity, culture media) .

Q. What synthetic strategies improve this compound’s solubility and bioavailability for therapeutic applications?

  • Methodological Answer: Structural modifications, such as phosphate esterification, enhance water solubility. For Justicidin G, adding a 50-OH group and phosphate ester increased solubility to 3.5 g/100 mL and improved cytotoxicity . Optimize synthetic routes via Diels-Alder reactions or glycosylation, and validate stability via NMR and HR-ESI-MS . Use in silico modeling (e.g., molecular docking) to predict ADMET properties pre-synthesis.

Q. How can in vitro production of this compound be scaled while maintaining yield and purity?

  • Methodological Answer: Bioreactor-based root cultures or suspension cell lines offer scalable production. For Justicidin B, Linum root cultures in G56 medium achieved yields >7 µg/mg DW . Monitor pH, light, and hormone ratios (e.g., auxin/cytokinin) to optimize growth. Post-harvest, employ column chromatography (e.g., silica gel, Sephadex LH-20) for purification, and verify purity via HPLC-UV .

Q. What statistical and validation criteria are essential for publishing this compound research?

  • Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design . For validation, ensure sample sizes are statistically powered (e.g., n ≥ 3 replicates) and report confidence intervals. Use ANOVA for multi-group comparisons (e.g., media optimization studies) and adhere to QA/QC protocols for instrumentation . Disclose raw data and negative results to avoid publication bias .

Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound yields from plant extracts?

  • Methodological Answer: Variability may stem from environmental factors (e.g., soil nutrients, harvest time) or extraction techniques. Standardize protocols using Soxhlet extraction with ethanol/water mixtures and quantify yields relative to dry weight. For in vitro systems, document passage numbers and subculture intervals to ensure consistency .

Q. What steps ensure reproducibility in synthetic this compound studies?

  • Methodological Answer: Publish detailed synthetic routes, including reaction temperatures, catalysts (e.g., Pd/C for hydrogenation), and purification steps. For example, Justicidin G synthesis required strict control of acetic acid equivalents (2–3 equiv.) at 140°C . Share spectral data (1H/13C NMR, HR-ESI-MS) in supplementary materials and cross-validate with independent labs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Justicidin F
Reactant of Route 2
Reactant of Route 2
Justicidin F

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